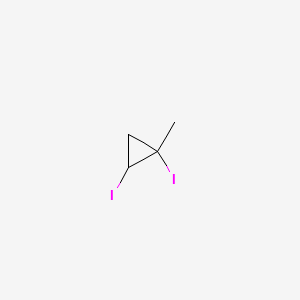

Cyclopropane, 1,2-diiodo-1-methyl-

Description

Significance of Cyclopropane (B1198618) Ring Strain in Molecular Architecture and Reactivity

The cyclopropane ring, a three-membered carbocycle, is characterized by substantial ring strain, estimated to be around 28 kcal/mol. utexas.edu This strain arises from two primary factors: angle strain and torsional strain. The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. pearson.comwikipedia.orglibretexts.org This angle strain leads to weakened C-C bonds and a higher ground state energy compared to acyclic alkanes or larger cycloalkanes like cyclohexane. utexas.edu

Additionally, the planar nature of the cyclopropane ring forces the hydrogen atoms on adjacent carbon atoms into an eclipsed conformation, resulting in torsional strain. masterorganicchemistry.com This inherent strain makes the cyclopropane ring behave somewhat like a pi bond, rendering it more reactive than other cycloalkanes. utexas.edumasterorganicchemistry.com The "spring-loaded" nature of cyclopropanes serves as a driving force for ring-opening reactions, a key feature in their synthetic utility. masterorganicchemistry.com

Overview of Halogenated Cyclopropanes as Synthetic Intermediates

Halogenated cyclopropanes are valuable synthetic intermediates in organic chemistry. libretexts.org The presence of halogen atoms on the cyclopropane ring introduces polarity and provides a handle for a variety of chemical transformations. These compounds are often synthesized through the addition of carbenes or carbenoids to alkenes. libretexts.orgmasterorganicchemistry.com For instance, dichlorocarbene, generated from chloroform (B151607) and a strong base, reacts with alkenes to form dichlorocyclopropanes. libretexts.orgyoutube.com

A particularly important method for creating cyclopropanes, including halogenated ones, is the Simmons-Smith reaction, which typically uses diiodomethane (B129776) and a zinc-copper couple to form a carbenoid species. masterorganicchemistry.comyoutube.com Halogenated cyclopropanes can undergo a range of reactions, including ring-opening, reduction, and substitution, making them versatile building blocks for more complex molecules.

Specific Context of Vicinal Diiodocyclopropane Derivatives in Modern Organic Synthesis

Vicinal dihalocyclopropanes, where two halogen atoms are on adjacent carbons, are of particular interest. The term "vicinal" refers to the adjacent placement of two functional groups. nih.gov In the context of modern organic synthesis, vicinal diiodocyclopropane derivatives serve as precursors to a variety of functionalized cyclopropanes and are used in the construction of complex molecular architectures.

"Cyclopropane, 1,2-diiodo-1-methyl-" is a specific example of a vicinal diiodocyclopropane derivative. While detailed research findings on this exact compound are not extensively documented in publicly available literature, its structure suggests its potential role in stereospecific syntheses and as a precursor for introducing a methyl-substituted cyclopropyl (B3062369) motif into larger molecules. The synthesis of such a compound would likely involve the reaction of 1-methylcyclopropene (B38975) with a source of iodine. chemsrc.comguidechem.com The reactivity of the carbon-iodine bonds would allow for further functionalization, making it a potentially useful, though specialized, intermediate in organic synthesis.

Compound Information

| Compound Name | Synonyms | Molecular Formula | CAS Number |

| Cyclopropane, 1,2-diiodo-1-methyl- | 1,2-diiodo-1-methylcyclopropane | C4H6I2 | 653605-61-9 |

| 1-Methylcyclopropene | - | C4H6 | 3100-04-7 |

| Diiodomethane | Methylene (B1212753) iodide | CH2I2 | 75-11-6 |

| Chloroform | Trichloromethane | CHCl3 | 67-66-3 |

| Cyclohexane | - | C6H12 | 110-82-7 |

Chemical Properties of Cyclopropane, 1,2-diiodo-1-methyl-

| Property | Value |

| Molecular Weight | 307.90 g/mol |

| Molecular Formula | C4H6I2 |

| LogP | 2.38740 |

| Exact Mass | 307.85600 |

Data sourced from PubChem and ChemSrc.

Structure

3D Structure

Properties

CAS No. |

653605-61-9 |

|---|---|

Molecular Formula |

C4H6I2 |

Molecular Weight |

307.90 g/mol |

IUPAC Name |

1,2-diiodo-1-methylcyclopropane |

InChI |

InChI=1S/C4H6I2/c1-4(6)2-3(4)5/h3H,2H2,1H3 |

InChI Key |

LNPUPQPEAUZMFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1I)I |

Origin of Product |

United States |

Stereochemical and Regiochemical Control in the Synthesis of 1,2 Diiodo 1 Methylcyclopropane Derivatives

Diastereoselective Synthesis

Diastereoselective synthesis aims to produce one diastereomer of a molecule in preference to others. For 1,2-diiodo-1-methylcyclopropane, this involves controlling the relative orientation of the substituents on the cyclopropane (B1198618) ring.

Influence of Chiral Auxiliaries and Protecting Groups

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. In cyclopropanation reactions, the auxiliary can create a chiral environment that favors the formation of one diastereomer over another. For instance, carbohydrate-derived auxiliaries have been successfully used in asymmetric cyclopropanations. researchgate.net These auxiliaries, often derived from readily available natural products like sugars, can be converted into efficient tools for controlling stereoselectivity. researchgate.net Their polyfunctional nature and well-defined stereogenic centers allow for effective diastereofacial differentiation. researchgate.net

Protecting groups, while primarily used to mask reactive functional groups, can also exert a significant stereodirecting effect. The steric bulk and electronic properties of a protecting group can influence the trajectory of an incoming reagent, thereby controlling the stereochemical outcome of the reaction. For example, the 2-(methoxycarbonyl)ethylidene group has been described as a stable acetal (B89532) protecting group for 1,2-diols. researchgate.net

The strategic placement of protecting groups on a chiral substrate can create a biased conformational preference, leading to high diastereoselectivity. This approach relies on the interplay between the protecting group and the reagent to favor attack from a specific face of the molecule.

Facial Stereoselectivity in Carbene Additions and Carbometalations

The addition of carbenes or carbenoids to alkenes is a fundamental method for constructing cyclopropane rings. Achieving facial stereoselectivity in these reactions is crucial for controlling the diastereomeric outcome. This can be accomplished by using substrates with pre-existing stereocenters that direct the approach of the carbene.

One notable method is the iminium ion-promoted, asymmetric synthesis of cyclopropanes via an electrocatalytic, iodine-mediated ring closure. rsc.org This approach utilizes mild, controlled electrochemical generation of electrophilic iodine species in catalytic amounts, which helps to prevent the deactivation of the organocatalyst. rsc.org

Carbometalation, the addition of an organometallic reagent across a carbon-carbon multiple bond, also offers a pathway to cyclopropanes with controlled stereochemistry. The nature of the metal, the ligands, and the substrate all play a role in determining the facial selectivity of the addition.

Control of cis and trans Stereoisomer Formation

The relative orientation of the two iodine atoms and the methyl group on the cyclopropane ring gives rise to cis and trans isomers. In disubstituted cycloalkanes, cis isomers have substituents on the same face of the ring, while trans isomers have them on opposite faces. libretexts.orglibretexts.org The control over the formation of these isomers is a critical aspect of the synthesis of 1,2-diiodo-1-methylcyclopropane.

The choice of reagents and reaction conditions can significantly influence the cis/trans ratio of the products. For example, in Simmons-Smith cyclopropanation reactions, the diastereomeric excess can depend on the solvent and temperature. researchgate.net In some cases, a reversal of selectivity can be observed with changes in the ring size of cyclic alkene precursors. wiley-vch.de The stereochemical outcome can often be predicted by considering the minimization of steric strain in the transition state. wiley-vch.de

For instance, in 1,2-disubstituted cyclohexanes, the trans isomer is often more stable as it can adopt a conformation where both substituents are in equatorial positions, minimizing steric interactions. youtube.com However, the kinetic product distribution may not always reflect the thermodynamic stability, allowing for the selective synthesis of the cis isomer under specific conditions.

Enantioselective Synthesis

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is of paramount importance in fields like medicinal chemistry, where different enantiomers can have vastly different biological activities.

Asymmetric Catalysis in Cyclopropanation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of cyclopropanes. nih.gov This approach utilizes a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. Metal complexes featuring chiral ligands are commonly employed for this purpose. nih.gov

Cobalt(II)-based metalloradical catalysis has emerged as an effective system for the asymmetric cyclopropanation of alkenes. nih.govorganic-chemistry.org These catalysts can activate diazo reagents to generate radical intermediates that then participate in the cyclopropanation reaction with high levels of enantioselectivity. nih.gov The use of gem-dichloroalkanes as precursors to nonstabilized carbenes in cobalt-catalyzed asymmetric cyclopropanation reactions has also been reported, providing a method that avoids the handling of potentially hazardous diazoalkanes. nih.gov

The development of new catalytic systems continues to expand the scope and efficiency of enantioselective cyclopropanation. For example, an iminium ion-promoted asymmetric synthesis of cyclopropanes has been developed, which proceeds via an electrocatalytic, iodine-mediated ring closure. rsc.org

Chiral Ligand Design and Optimization

The design and optimization of chiral ligands are central to the success of asymmetric catalysis. nih.govutexas.edu The ligand's structure dictates the three-dimensional environment around the metal center, which in turn controls the stereochemical outcome of the reaction.

A variety of chiral ligands have been developed for asymmetric cyclopropanation, including those based on porphyrins, bipyridines, and cyclopentadienyl (B1206354) scaffolds. nih.govnih.govdurham.ac.uk The modular nature of many ligand backbones allows for systematic screening and fine-tuning of the catalyst's performance. utexas.edu For instance, chiral cyclopentadienyl ligands have been successfully applied in a broad range of metal-catalyzed transformations, demonstrating their versatility. nih.gov

The ideal chiral ligand should not only induce high enantioselectivity but also lead to high catalytic activity and turnover numbers. The ongoing development of new ligand architectures is driven by the need for more efficient and selective catalysts for the synthesis of enantiomerically pure cyclopropane derivatives.

Regioselective Considerations in Ring Formation and Functionalization

Ring Formation

The construction of the 1,2-diiodo-1-methylcyclopropane skeleton necessitates the simultaneous or sequential introduction of a methyl group and two iodine atoms with specific regiochemistry. Several theoretical approaches, based on known cyclopropanation reactions, can be considered, each with its own set of regiochemical hurdles.

One potential strategy involves the cyclopropanation of a pre-functionalized alkene. For instance, the reaction of a carbene or carbenoid with an appropriately substituted alkene, such as 1,2-diiodo-1-methylethene, could theoretically yield the desired product. However, the synthesis and stability of such a precursor alkene would be a significant challenge in itself.

A more common approach to cyclopropane synthesis is the Simmons-Smith reaction, which typically involves the reaction of an alkene with diiodomethane (B129776) and a zinc-copper couple. masterorganicchemistry.comlibretexts.orgyoutube.com This reaction is known to be stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane product. libretexts.org However, the standard Simmons-Smith reaction introduces a methylene (B1212753) (CH₂) group. To achieve the desired 1,2-diiodo-1-methylcyclopropane, a modified reagent or a multi-step sequence would be necessary.

A hypothetical pathway could involve the cyclopropanation of a methyl-substituted alkene followed by iodination. For example, the cyclopropanation of 2-methylpropene would yield 1,1-dimethylcyclopropane. Subsequent radical-mediated iodination could then be attempted, but controlling the regioselectivity to obtain the 1,2-diiodo-1-methyl derivative would be extremely difficult, likely leading to a mixture of products with varying degrees of iodination and at different positions.

Another possibility is the use of a dihalocarbene to form a dihalocyclopropane, followed by methylation. For instance, the reaction of an alkene with a diiodocarbene (:CI₂) could form a diiodocyclopropane. Subsequent regioselective methylation at one of the iodinated carbons would be the next major challenge.

The regioselectivity of cyclopropanation of dienes has also been a subject of study. For instance, in the palladium-catalyzed cyclopropanation of 2-substituted 1,3-dienes, the reaction can be directed to either the 1,2- or 3,4-double bond depending on the catalytic system used. nih.gov While not directly applicable to the target molecule, this illustrates that regiocontrol in cyclopropanation can be achieved through careful selection of catalysts and substrates.

The following table summarizes some general cyclopropanation reactions and the typical substitution patterns they produce, highlighting the challenge of synthesizing the specifically substituted 1,2-diiodo-1-methylcyclopropane.

| Reaction Name | Reagents | Alkene Substrate | Typical Product | Regiochemical Consideration for Target Molecule |

| Simmons-Smith Reaction | CH₂I₂, Zn-Cu | Generic Alkene | Methylene Cyclopropane | Standard procedure introduces a CH₂ group, not a C(I)CH₃I moiety. |

| Dihalocyclopropanation | CHX₃, Base (e.g., KOtBu) | Generic Alkene | Dihalocyclopropane | Could potentially form a diiodocyclopropane, but subsequent regioselective methylation is a major hurdle. |

| Diazomethane Cyclopropanation | CH₂N₂, hv or Cu | Generic Alkene | Methylene Cyclopropane | Similar to Simmons-Smith, introduces a CH₂ group. |

Functionalization

Assuming the successful formation of a suitable cyclopropane precursor, subsequent functionalization to install the iodo and methyl groups with the correct regiochemistry presents another set of challenges. If a methylcyclopropane (B1196493) were the starting point, direct iodination would likely be unselective.

Alternatively, if a diiodocyclopropane were synthesized first, regioselective methylation would be required. The two iodine atoms at the 1 and 2 positions would have different steric and electronic environments if the cyclopropane were further substituted, which could potentially be exploited to achieve regioselectivity in a substitution reaction. However, reactions involving the direct substitution of halides on a cyclopropane ring can be difficult due to the high s-character of the C-X bond and potential for ring-opening side reactions.

More advanced methods for the functionalization of cyclopropanes often involve the use of organometallic intermediates. For example, iodocyclopropanes can undergo Suzuki-Miyaura cross-coupling reactions with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds. This approach has been used for the synthesis of highly substituted and stereo-enriched cyclopropanes. While this demonstrates a method for C-C bond formation on a cyclopropane ring, achieving the specific 1,2-diiodo-1-methyl substitution pattern would require a carefully designed multi-step synthesis.

The regioselectivity of halogenation of aromatic systems has been extensively studied, with directing groups on the ring playing a crucial role in determining the position of electrophilic attack. nih.govprinceton.edursc.org While cyclopropanes are not aromatic, the substituents on the ring can influence the reactivity of the C-H bonds towards radical halogenation, although with generally low selectivity.

Reactivity and Mechanistic Pathways of 1,2 Diiodo 1 Methylcyclopropane and Its Derivatives

Cyclopropane (B1198618) Ring-Opening Reactions of 1,2-Diiodo-1-methylcyclopropane and its Derivatives

The high ring strain of the cyclopropane ring, further enhanced by the presence of bulky and electron-withdrawing iodine atoms, makes 1,2-diiodo-1-methylcyclopropane susceptible to a variety of ring-opening reactions. These transformations can be initiated by nucleophiles, electrophiles, heat, or transition metals, leading to a diverse array of acyclic and rearranged cyclic products.

Nucleophilic Ring Opening Mechanisms

The ring-opening of cyclopropanes initiated by nucleophiles can proceed through different mechanistic pathways, largely dependent on the substitution pattern of the cyclopropane and the nature of the nucleophile. For donor-acceptor cyclopropanes, which share some electronic characteristics with 1,2-dihalocyclopropanes due to the electron-withdrawing nature of the halogens, nucleophilic attack is a common mode of reaction. nih.gov

In the case of 1,2-diiodo-1-methylcyclopropane, a nucleophile can attack one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a carbon-carbon bond. This process is often facilitated by the polarization of the C-C bonds and the good leaving group ability of the iodide. The reaction can be envisioned to proceed via an SN2-like mechanism, where the nucleophile attacks a carbon atom, and simultaneously, a C-C bond breaks with the displacement of an iodide ion from the adjacent carbon. The regioselectivity of the attack would be influenced by steric hindrance from the methyl group and the electronic effects of the iodine atoms.

For instance, the reaction of gem-dibromocyclopropanes derived from glycals with a nucleophilic base results in the cleavage of an exocyclic cyclopropane bond. uq.edu.au While not a direct analogue, this demonstrates the susceptibility of dihalocyclopropanes to nucleophilic attack leading to ring opening. In the context of 1,2-diiodo-1-methylcyclopropane, a strong nucleophile could potentially attack the C2 carbon, leading to the opening of the C1-C2 bond and elimination of iodide from C1.

Electrophilic Ring Opening Pathways

Electrophilic attack on the cyclopropane ring of 1,2-diiodo-1-methylcyclopropane is another viable pathway for ring opening. The C-C bonds of the cyclopropane have significant p-character and can react with electrophiles. The reaction of gem-dihalocyclopropanes with electrophilic reagents is known to produce allyl derivatives and/or dienes. acs.org

For 1,2-diiodo-1-methylcyclopropane, an electrophile (E+) could attack the C2-C3 bond, leading to the formation of a carbocationic intermediate. This intermediate can then be trapped by a nucleophile present in the reaction medium. The regioselectivity of the initial electrophilic attack and the subsequent nucleophilic trapping would be governed by the stability of the resulting carbocation. The methyl group at C1 would stabilize a positive charge at this position.

Lewis acids are commonly employed to promote the electrophilic ring opening of cyclopropanes. rsc.orgrsc.org For example, the reaction of donor-acceptor cyclopropanes with chalcogenyl chlorides in the presence of a Lewis acid like MgI2 leads to ring-opened products. nih.gov In a similar vein, a Lewis acid could coordinate to one of the iodine atoms in 1,2-diiodo-1-methylcyclopropane, increasing its electrophilicity and facilitating the ring-opening process.

Thermal Rearrangements and Concerted Processes (e.g., to allenes, cyclopropenes)

Thermal activation of 1,2-diiodo-1-methylcyclopropane can induce rearrangements, most notably leading to the formation of allenes. The conversion of gem-dihalocyclopropanes to allenes is a well-established synthetic method, often proceeding through a carbene intermediate. scispace.com This transformation, known as the Doering-LaFlamme-Moore-Skattebøl reaction, typically involves the reaction of a gem-dihalocyclopropane with an alkyllithium reagent. scispace.comacs.org However, thermal pathways can also lead to similar products.

The mechanism for the thermal rearrangement of 1,2-diiodo-1-methylcyclopropane to an allene (B1206475) likely involves the initial homolytic cleavage of a C-I bond, followed by the opening of the cyclopropane ring to give a radical intermediate. Alternatively, a concerted electrocyclic ring opening could occur. Theoretical studies on the thermal rearrangement of 2-vinylcyclopropylidene, a related carbene, show pathways leading to cyclopentadiene (B3395910) and vinylallene. nih.gov

It is also plausible that under thermal conditions, elimination of HI could occur to form a cyclopropene (B1174273) derivative, which could then undergo further rearrangement. The rearrangement of strained allenic systems, such as cyclopropyl (B3062369) allenes, to 1,3-dienes is known to occur at high temperatures. encyclopedia.pub

The table below summarizes the expected products from the thermal rearrangement of 1,2-diiodo-1-methylcyclopropane.

| Reactant | Conditions | Major Product(s) |

| 1,2-Diiodo-1-methylcyclopropane | Heat (Pyrolysis) | 1-Iodo-1-methylallene, Methylcyclopropene |

Metal-Mediated Ring-Opening Processes

Transition metals can effectively catalyze the ring-opening of strained cyclopropanes. Silver(I) salts, for instance, are known to promote the electrocyclic ring-opening of gem-dihalocyclopropanes. nih.gov This process typically involves coordination of the silver ion to a halogen atom, which facilitates the cleavage of a C-C bond and the formation of a cationic intermediate. For 1,2-diiodo-1-methylcyclopropane, a silver(I)-mediated process would likely lead to a ring-opened allylic cation, which could then be trapped by a nucleophile.

Palladium catalysts are also widely used for the ring-opening of dihalocyclopropanes. rsc.org These reactions often proceed through an oxidative addition of the palladium(0) complex into a C-C or C-X bond of the cyclopropane. For 1,2-diiodo-1-methylcyclopropane, a Pd(0) catalyst could insert into the C1-C2 bond, which is activated by the two iodine atoms, to form a palladacyclobutane intermediate. This intermediate could then undergo further transformations, such as reductive elimination or β-hydride elimination, to yield various ring-opened products.

The table below provides examples of metal-mediated ring-opening reactions of analogous dihalocyclopropanes.

| Cyclopropane Derivative | Metal Catalyst | Product Type | Reference |

| gem-Dibromocyclopropane | Ag(I) | Hexahydroindole (via cyclization) | nih.gov |

| gem-Difluorocyclopropane | Pd(0) | Monofluorinated alkenes | rsc.org |

| Cyclopropyl Ketone | Ni(0) | Acyclic silyl (B83357) enol ether | nih.gov |

Halogen-Specific Transformations

The presence of two iodine atoms in 1,2-diiodo-1-methylcyclopropane allows for transformations that are specific to the carbon-halogen bond, without necessarily involving the cleavage of the cyclopropane ring.

Dehalogenation Reactions (e.g., reductive deiodination)

The carbon-iodine bonds in 1,2-diiodo-1-methylcyclopropane can be cleaved under reductive conditions to yield the corresponding dehalogenated or partially dehalogenated products. Reductive deiodination is a common transformation in organic synthesis. Iodotyrosine deiodinase, an enzyme essential for iodide homeostasis, catalyzes the reductive deiodination of 3-iodotyrosine. nih.gov In a laboratory setting, a variety of reducing agents can be employed for this purpose.

The reaction of 1,2-diiodo-1-methylcyclopropane with a reducing agent like zinc dust or a hydride source (e.g., sodium borohydride (B1222165) in the presence of a catalyst) would be expected to lead to the formation of 1-iodo-1-methylcyclopropane and ultimately methylcyclopropane (B1196493). The stepwise reduction would allow for the selective formation of the mono-iodinated product under controlled conditions.

The mechanism of reductive dehalogenation often involves single-electron transfer from the reducing metal to the carbon-halogen bond, leading to the formation of a radical anion which then expels the halide ion. The resulting carbon-centered radical can then abstract a hydrogen atom from the solvent or another hydrogen donor.

Cross-Coupling and Substitution Reactions Involving C-I Bonds

The carbon-iodine (C-I) bonds in 1,2-diiodo-1-methylcyclopropane are the primary sites for cross-coupling and substitution reactions. The high polarizability and relative weakness of the C-I bond make it susceptible to cleavage and subsequent bond formation with a variety of coupling partners. These reactions typically proceed via the formation of highly reactive organometallic intermediates and are often catalyzed by transition metals, most notably palladium and nickel complexes. ub.eduvanderbilt.edu

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, provide a powerful method for constructing new carbon-carbon and carbon-heteroatom bonds. acs.org The general mechanism for these reactions often involves an oxidative addition of the organohalide (in this case, 1,2-diiodo-1-methylcyclopropane) to a low-valent transition metal catalyst, such as Pd(0). This is followed by a transmetalation step with an organometallic reagent and concludes with a reductive elimination step that forms the desired product and regenerates the catalyst. nih.gov Common named reactions in this category include the Suzuki, Stille, Negishi, and Kumada couplings, which utilize organoboron, organotin, organozinc, and organomagnesium reagents, respectively. ub.edunih.govontosight.ai

The presence of two iodine atoms in 1,2-diiodo-1-methylcyclopropane offers the potential for sequential or double cross-coupling reactions, allowing for the stepwise introduction of different functional groups. The geminal diiodo arrangement (if applicable, depending on the specific isomer) presents unique reactivity, and the methyl group can introduce steric and electronic effects that influence the rate and selectivity of these coupling processes.

Formation and Reactivity of Cyclopropyl Organometallic Intermediates

A key step in many cross-coupling reactions involving 1,2-diiodo-1-methylcyclopropane is the formation of a cyclopropyl organometallic intermediate. These intermediates are typically generated through a metal-halogen exchange process, where an organometallic reagent (like an organolithium or Grignard reagent) or a low-valent metal inserts into the C-I bond.

Organozinc Intermediates (Negishi Coupling): Organozinc reagents are valuable in cross-coupling due to their moderate reactivity and high functional group tolerance. ub.eduontosight.ai The formation of a cyclopropylzinc intermediate from 1,2-diiodo-1-methylcyclopropane can be achieved by reaction with an organozinc compound or by direct insertion of zinc metal. These intermediates can then participate in palladium- or nickel-catalyzed Negishi coupling reactions with a variety of organic halides. ub.eduontosight.aicapes.gov.br The Negishi coupling is particularly versatile, allowing for the formation of C(sp³)–C(sp²), C(sp³)–C(sp³), and C(sp³)–C(sp) bonds. ub.edu

Organomagnesium Intermediates (Kumada Coupling): Grignard reagents (organomagnesium halides) can be prepared from 1,2-diiodo-1-methylcyclopropane by reaction with magnesium metal. vanderbilt.edunih.gov The resulting cyclopropylmagnesium intermediate can then be used in Kumada coupling reactions, which are typically catalyzed by nickel or palladium complexes. vanderbilt.edunih.govacs.org While highly effective for forming carbon-carbon bonds, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. acs.org

The reactivity of these cyclopropyl organometallic intermediates is central to their utility in synthesis. They act as nucleophilic cyclopropyl synthons that can react with a wide range of electrophiles. The choice of metal (e.g., Zn, Mg, Sn, B) influences the reactivity and selectivity of the subsequent coupling reaction, allowing chemists to fine-tune the process for specific synthetic targets.

| Coupling Reaction | Organometallic Intermediate | Typical Catalyst | Bond Formed |

| Negishi | Organozinc | Pd or Ni | C-C |

| Kumada | Organomagnesium (Grignard) | Pd or Ni | C-C |

| Stille | Organotin | Pd | C-C |

| Suzuki | Organoboron | Pd | C-C |

Generation and Reactivity of Cyclopropylidenes from Diiodocyclopropanes

Diiodocyclopropanes, such as 1,2-diiodo-1-methylcyclopropane, can serve as precursors for the generation of cyclopropylidenes. Cyclopropylidenes are highly reactive carbene species characterized by a divalent carbon atom within the three-membered ring. Their generation is typically achieved through an α-elimination reaction from a gem-dihalocyclopropane using a strong base, such as an organolithium reagent.

The treatment of a gem-diiodocyclopropane with an alkyllithium reagent at low temperatures can lead to a lithium-halogen exchange, forming a lithiated cyclopropyl species. Subsequent elimination of lithium iodide generates the cyclopropylidene. This species is highly unstable and will rapidly undergo further reactions. imperial.ac.uk

The primary reaction pathway for cyclopropylidenes is a ring-opening to form allenes, a process known as the Doering-Moore-Skattebøl reaction. This rearrangement is driven by the release of the significant ring strain inherent in the cyclopropylidene structure. The presence and position of substituents on the cyclopropane ring, such as the methyl group in 1,2-diiodo-1-methylcyclopropane, will dictate the structure of the resulting allene.

Beyond allene formation, cyclopropylidenes can also undergo insertion into C-H bonds, particularly in an intramolecular fashion, leading to the formation of bicyclic systems. elte.hu They can also be trapped by alkenes to form spiropentane (B86408) derivatives, although this is often less favorable than the rapid ring-opening to an allene.

Cycloaddition Chemistry

While the C-I bonds dominate the reactivity of 1,2-diiodo-1-methylcyclopropane, the cyclopropane ring itself, or derivatives formed from it, can participate in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and polycyclic systems.

Intermolecular and Intramolecular Cycloadditions

Cyclopropanes, especially those activated with donor and acceptor groups, can undergo formal [3+2] cycloaddition reactions. acs.orgnih.gov In these reactions, the cyclopropane acts as a three-carbon synthon. The reaction is typically initiated by a Lewis acid, which facilitates the opening of the cyclopropane ring to form a zwitterionic intermediate that is then trapped by a two-atom component (the dipolarophile or dienophile). acs.org

Intermolecular Cycloadditions: Intermolecular cycloadditions would involve the reaction of 1,2-diiodo-1-methylcyclopropane (or a more activated derivative) with an external π-system, such as an alkene, alkyne, or carbonyl group. nih.govnih.gov For instance, photocatalytic methods have been developed for the intermolecular cyclopropanation of unactivated olefins. nih.gov

Intramolecular Cycloadditions: If the molecule contains another unsaturated functional group tethered to the cyclopropane ring, an intramolecular cycloaddition can occur. nih.govnih.gov These reactions are synthetically valuable as they allow for the rapid construction of complex, polycyclic frameworks. nih.gov For example, intramolecular cyclopropanations can be catalyzed by various transition metals to form bicyclic products. nih.govnih.gov

Participation as Dienophiles or Dipolarophiles

The strained π-system of a cyclopropene, which can be generated from a dihalocyclopropane, can act as a reactive dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. nih.govwikipedia.orgwikipedia.org

As Dienophiles (Diels-Alder Reactions): The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org Cyclopropenes are known to be highly reactive dienophiles due to the strain release upon reaction. nih.gov If 1,2-diiodo-1-methylcyclopropane were converted to the corresponding 1-methylcyclopropene (B38975), it could react with a conjugated diene to form a bicyclo[4.1.0]heptene derivative. The stereochemistry of the Diels-Alder reaction is highly controlled, making it a powerful synthetic tool. chemistrysteps.com

As Dipolarophiles (1,3-Dipolar Cycloadditions): In a 1,3-dipolar cycloaddition, a 1,3-dipole reacts with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.org Cyclopropenes can serve as potent dipolarophiles. chim.it Reaction of a 1-methylcyclopropene with a 1,3-dipole, such as an azide (B81097) or a nitrone, would yield a polycyclic system containing a five-membered heterocycle fused to the cyclopropane ring. The regioselectivity of these reactions is governed by the electronic properties of both the dipole and the dipolarophile. nih.gov

| Cycloaddition Type | Reacting Partner | Product Ring Size |

| [3+2] Cycloaddition | Dipolarophile | 5-membered |

| Diels-Alder [4+2] | Conjugated Diene | 6-membered |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole | 5-membered |

Functional Group Interconversions on the Cyclopropane Core

Functional group interconversion refers to the transformation of one functional group into another without altering the carbon skeleton. imperial.ac.uksolubilityofthings.com For a molecule like 1,2-diiodo-1-methylcyclopropane, the primary functional groups are the two carbon-iodine bonds. These can be converted into a variety of other functionalities.

A common and fundamental interconversion is the nucleophilic substitution of the iodide, which is an excellent leaving group. Reaction with nucleophiles such as hydroxides, alkoxides, or amines could potentially lead to the corresponding cyclopropyl alcohols, ethers, or amines. solubilityofthings.com However, due to the increased s-character of the C-X bond in cyclopropanes, standard S(_N)2 reactions can be sluggish.

More practical approaches often involve the initial formation of an organometallic intermediate, as discussed in section 4.2.2.1. For example, a cyclopropyl Grignard or organolithium reagent, formed via metal-halogen exchange, can react with a wide array of electrophiles to introduce new functional groups. Reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Carboxylation with CO(_2) would produce a cyclopropanecarboxylic acid.

Furthermore, reduction of the C-I bonds can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation, to yield methylcyclopropane. ic.ac.uk This process removes the halogen functional groups entirely. The selective reduction of one C-I bond while leaving the other intact would provide a route to mono-iodinated cyclopropanes, which could then undergo further selective functionalization.

Computational and Advanced Spectroscopic Investigations of 1,2 Diiodo 1 Methylcyclopropane

Theoretical and Computational Chemistry

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like 1,2-diiodo-1-methylcyclopropane. These methods offer insights into electronic structure, stability, and reactivity that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and stability of molecules. For 1,2-diiodo-1-methylcyclopropane, DFT calculations would focus on how the substituents (one methyl group and two iodine atoms) influence the inherent strain and bonding of the cyclopropane (B1198618) ring.

Calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate key electronic properties. researchgate.netnih.gov The resulting data would include bond lengths, bond angles, dihedral angles, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov

Table 1: Predicted Geometrical and Electronic Parameters for trans-1,2-Diiodo-1-methylcyclopropane from DFT Calculations

| Parameter | Predicted Value | Description |

|---|---|---|

| C1-C2 Bond Length | ~1.52 Å | Bond between the two substituted carbons. |

| C1-C3 Bond Length | ~1.50 Å | Bond involving the methyl-substituted carbon. |

| C2-C3 Bond Length | ~1.50 Å | Bond involving the second iodine-substituted carbon. |

| C1-I Bond Length | ~2.15 Å | Carbon-Iodine bond at the methyl-substituted carbon. |

| C2-I Bond Length | ~2.14 Å | Carbon-Iodine bond at the adjacent carbon. |

| C1-C(H3) Bond Length | ~1.51 Å | Bond to the methyl group. |

| HOMO Energy | ~ -8.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | ~ -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

Note: These values are illustrative and based on typical DFT results for similar halogenated and alkyl-substituted cyclopropanes. Actual values would require specific calculations for this molecule.

Understanding the reaction mechanisms of 1,2-diiodo-1-methylcyclopropane requires the identification and characterization of transition states (TS). youtube.com Transition state calculations, often performed using DFT methods, can map out the potential energy surface for a given reaction, providing crucial information about activation energies and the feasibility of different reaction pathways. nih.gov

For this compound, several reactions could be investigated:

Ring-opening reactions: Due to significant ring strain, cyclopropanes can undergo ring-opening. researchgate.net The presence of two iodine atoms, which are good leaving groups, could facilitate this process under thermal or photochemical conditions. Calculations would aim to locate the transition state for the cleavage of a C-C bond.

Nucleophilic substitution (S N 2): The C-I bonds are susceptible to nucleophilic attack. Transition state calculations could model the substitution of one or both iodine atoms, determining the energy barrier for the reaction.

Elimination reactions: Base-induced elimination of HI could lead to the formation of methylcyclopropene derivatives.

By calculating the Gibbs free energy of activation (ΔG‡), chemists can predict reaction rates and determine the most favorable mechanistic pathway. nih.gov For example, in a [3+2] cycloaddition reaction involving methylenecyclopropanes, DFT calculations have shown that the activation energy determines the regioselectivity of the product formation. nih.gov

1,2-diiodo-1-methylcyclopropane exists as stereoisomers, specifically cis and trans diastereomers with respect to the two iodine atoms. Each of these diastereomers also has enantiomers.

Computational conformational analysis can be used to determine the relative stabilities of these isomers and any significant rotational conformers (e.g., rotation of the methyl group). By performing a potential energy surface scan, researchers can identify all energy minima corresponding to stable conformers and the transition states that connect them. This analysis provides the energy barriers for interconversion between different conformations. Studies on analogous systems, like trans-1,2-dihalocyclohexanes, have successfully used a combination of NMR and theoretical calculations to determine conformational equilibria. nih.gov For 1,2-diiodo-1-methylcyclopropane, the steric bulk of the iodine atoms and the methyl group will be the primary factors determining the most stable conformations, with the trans isomer generally expected to be more stable than the sterically hindered cis isomer.

While DFT is excellent for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time, including their interactions with solvent molecules. lidsen.com For studying the reactivity of 1,2-diiodo-1-methylcyclopropane, MD simulations could be particularly useful for:

Solvent Effects: MD can simulate the explicit interactions between the cyclopropane derivative and solvent molecules, providing insight into how the solvent might stabilize transition states or influence conformational preferences.

Reaction Dynamics: For complex reactions, MD can help visualize the entire reaction trajectory, revealing dynamic effects that are not captured by static transition state calculations. nih.govnih.gov

Condensed-Phase Reactivity: MD is essential for modeling reactions in realistic, condensed-phase environments, which can differ significantly from gas-phase calculations. mdpi.com

Although no specific MD studies on 1,2-diiodo-1-methylcyclopropane are currently available, the methodology is well-suited to explore its reactivity in solution. lidsen.com

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the unambiguous structural and stereochemical assignment of complex organic molecules.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the constitution and stereochemistry of molecules like 1,2-diiodo-1-methylcyclopropane. omicsonline.orgresearchgate.net While 1D ¹H and ¹³C NMR provide initial information, 2D NMR experiments are necessary to assemble the complete structural picture. encyclopedia.pub

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For 1,2-diiodo-1-methylcyclopropane, COSY would show correlations between the non-equivalent protons on the cyclopropane ring and between the ring protons and the methyl protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on their attached, and more easily assigned, proton signals.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting molecular fragments. For example, it would show a correlation from the methyl protons to the C1 and C2 carbons of the cyclopropane ring, confirming the substitution pattern.

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the key experiment for determining stereochemistry. It identifies protons that are close to each other in space, regardless of their bonding connectivity. In the cis isomer, a NOESY correlation would be expected between the proton on C2 and the methyl group on C1. In the trans isomer, this correlation would be absent or very weak, while a correlation might be seen between the C2 proton and the C3 protons.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for a Stereoisomer of 1,2-Diiodo-1-methylcyclopropane

| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) | Key NOESY Correlations (from ¹H) |

|---|---|---|---|---|

| -CH₃ | ~1.3 - 1.6 | ~15 - 20 | C1, C2, C3 | H on C2 (if cis), H on C3 |

| H on C2 | ~2.5 - 3.0 | ~5 - 10 | C1, C3, -CH₃ | H on C3, -CH₃ (if cis) |

| Hₐ on C3 | ~1.0 - 1.4 | \multirow{2}{*}{~10 - 15} | C1, C2 | H on C2, Hₑ on C3 |

| Hₑ on C3 | ~0.8 - 1.2 | C1, C2 | H on C2, Hₐ on C3 | |

| C1 | - | ~0 - 5 | - | - |

| C2 | - | ~5 - 10 | - | - |

Note: Chemical shifts are estimates based on known substituent effects in cyclopropane rings. acs.orgresearchgate.net The actual values and specific NOESY correlations would definitively establish the relative stereochemistry.

Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Bond Analysis

Disclaimer: Due to the limited availability of specific experimental Raman spectroscopic data for 1,2-diiodo-1-methylcyclopropane in the public domain, the following analysis is based on computational predictions for structurally analogous dihalogenated cyclopropane derivatives. The presented data is intended to be representative of the types of vibrational modes and frequencies expected for this class of compounds.

Computational chemistry offers a robust framework for predicting the Raman spectra of molecules. Using methods such as Density Functional Theory (DFT), it is possible to calculate the vibrational frequencies and their corresponding Raman intensities with a reasonable degree of accuracy. These calculations are crucial for assigning the observed spectral bands to specific molecular motions.

For a molecule like 1,2-diiodo-1-methylcyclopropane, the Raman spectrum is expected to be characterized by several key vibrational modes. These include the stretching and bending of the C-C bonds within the cyclopropane ring, the stretching of the C-H and C-I bonds, and various deformation modes of the methyl group and the three-membered ring.

The analysis of the Raman spectrum can provide valuable insights into the structural integrity and bonding characteristics of the molecule. For instance, the frequencies of the C-I stretching modes are indicative of the strength of the carbon-iodine bonds. Similarly, the vibrational modes of the cyclopropane ring can offer information about the ring strain and the effect of the substituents on the ring's geometry.

Below is a table of predicted Raman active vibrational frequencies and their assignments for a representative di-iodocyclopropane derivative, calculated using computational methods.

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3000 - 2900 | C-H stretching (methyl and ring) |

| ~1450 | CH₃ asymmetric deformation |

| ~1380 | CH₃ symmetric deformation (umbrella mode) |

| ~1200 | Cyclopropane ring breathing |

| ~1050 | CH₂ wagging |

| ~900 | C-C stretching (ring) |

| ~600 - 500 | C-I stretching |

| < 400 | C-C-I bending, C-C-C ring deformation |

X-ray Crystallography for Solid-State Structure (for crystalline derivatives)

For a molecule to be studied by X-ray crystallography, it must first be obtained in the form of a single crystal of suitable quality. The crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined.

The solid-state structure of a crystalline di-iodocyclopropane derivative would reveal critical details about its molecular geometry. This includes the precise bond lengths of the C-C, C-H, and C-I bonds, as well as the bond angles within the cyclopropane ring and between the ring and its substituents. Furthermore, the crystallographic data would elucidate the conformation of the molecule and the packing arrangement of the molecules within the crystal lattice, including any intermolecular interactions such as halogen bonding.

Below is a table summarizing representative crystallographic data for a crystalline di-iodocyclopropane derivative.

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.235 |

| b (Å) | 26.016 |

| c (Å) | 12.486 |

| α (°) | 90 |

| β (°) | 93.24 |

| γ (°) | 90 |

| Volume (ų) | 2022.2 |

| Z (molecules per unit cell) | 8 |

This data provides a foundational understanding of the solid-state structure of such molecules, which is invaluable for structure-property relationship studies and for the design of new materials with specific functionalities.

Strategic Applications of 1,2 Diiodo 1 Methylcyclopropane and Its Derivatives in Complex Organic Synthesis

Building Blocks for Polycyclic and Spirocyclic Systems (e.g., triangulanes, spiropentanes)

The construction of highly strained polycyclic and spirocyclic systems, such as triangulanes and spiropentanes, often relies on the creative use of reactive building blocks. Dihalocyclopropanes, in general, are known precursors for such structures. For instance, the reduction of gem-dihalocyclopropanes can lead to the formation of cyclopropylidene intermediates, which can then undergo cycloaddition reactions to form spiropentanes. However, specific documented examples of Cyclopropane (B1198618), 1,2-diiodo-1-methyl- being utilized for the synthesis of triangulanes or spiropentanes are not readily found in the current body of scientific literature. The reactivity of vicinal diiodides on a cyclopropane ring could theoretically be exploited for reductive cyclization to form a bicyclobutane core, a key feature in triangulanes, but specific studies demonstrating this for the title compound are not available.

Precursors for Structurally Diverse Cyclopropane-Containing Scaffolds

Cyclopropane rings are valuable motifs in medicinal chemistry and materials science. The functionalization of these rings allows for the creation of diverse molecular scaffolds. While chemoenzymatic strategies and methods involving diazoketones have been developed to produce a variety of chiral cyclopropane scaffolds, the role of Cyclopropane, 1,2-diiodo-1-methyl- as a precursor in this context is not well-established. The two iodine atoms on adjacent carbons could potentially serve as handles for sequential or one-pot functionalization through cross-coupling reactions or other transformations, leading to a range of substituted cyclopropanes. However, the lack of published research in this specific area prevents a detailed discussion of its utility as a versatile precursor.

Utility in the Synthesis of Natural Product Frameworks

The incorporation of the cyclopropane moiety is a recurring theme in the architecture of many natural products. Synthetic chemists often seek out novel cyclopropane-containing building blocks to facilitate the construction of these complex molecules. While the broader class of cyclopropane derivatives has been instrumental in the total synthesis of numerous natural products, there is no clear evidence in the available literature to suggest that Cyclopropane, 1,2-diiodo-1-methyl- has been specifically employed in the synthesis of any natural product frameworks. The potential for this compound to serve as a key intermediate in natural product synthesis remains a theoretical possibility pending future research.

Contribution to the Development of Novel Organic Reactions and Methodologies

The discovery and development of new chemical reactions and synthetic methodologies are crucial for advancing the field of organic chemistry. Strained molecules like cyclopropanes often exhibit unique reactivity that can be harnessed for novel transformations. The reactivity of the carbon-iodine bonds in Cyclopropane, 1,2-diiodo-1-methyl- , particularly their potential for radical or organometallic-mediated reactions, could theoretically lead to the development of new synthetic methods. For example, its reaction with organometallic reagents could potentially lead to interesting rearrangement or coupling products. Nevertheless, a review of the current scientific literature does not reveal any novel organic reactions or methodologies that have been specifically developed using Cyclopropane, 1,2-diiodo-1-methyl- as a key substrate.

Q & A

What are the recommended synthetic routes for 1,2-diiodo-1-methylcyclopropane, and how can reaction conditions be optimized for yield?

Basic Research Question

The synthesis of 1,2-diiodo-1-methylcyclopropane can leverage catalytic insertion or halogenation strategies. A plausible route involves GaCl₃-catalyzed cyclopropane ring opening with iodinating agents, as demonstrated for analogous cyclopropane derivatives in catalytic insertion reactions . Optimization requires careful control of temperature (typically -20°C to 25°C) and stoichiometric ratios of iodinating agents (e.g., I₂ or HI) to minimize side reactions like elimination. Solvent polarity (e.g., dichloromethane) and slow addition of reagents improve regioselectivity. Monitoring via thin-layer chromatography (TLC) or in situ FTIR helps track intermediate formation.

Which spectroscopic techniques are most effective for characterizing 1,2-diiodo-1-methylcyclopropane, considering the presence of iodine substituents?

Basic Research Question

Due to iodine’s quadrupole moment, ¹H and ¹³C NMR may exhibit broad or split signals. Instead, electron ionization mass spectrometry (EI-MS) is critical for molecular ion ([M]⁺) identification and fragmentation pattern analysis, as shown for dimethylcyclopropane derivatives . Gas-phase thermochemistry data (e.g., ionization energy, heat capacity) from NIST reports provide benchmarks . Infrared (IR) spectroscopy identifies C-I stretches (~500–625 cm⁻¹), while X-ray crystallography resolves stereoelectronic effects if single crystals are obtainable .

How do the iodine substituents influence the thermodynamic stability and ring strain of 1,2-diiodo-1-methylcyclopropane compared to other halogenated analogs?

Advanced Research Question

Iodine’s large atomic radius and weak C-I bond (≈55 kcal/mol vs. C-Br ≈70 kcal/mol) exacerbate ring strain. Computational methods (e.g., DFT) estimate strain energy by comparing experimental heat of hydrogenation with theoretical values for strain-free analogs. For cyclopropane derivatives, ring strain contributions from substituents can be derived using Benson group increments . Thermochemical data (e.g., heat capacity, ΔfH°) from NIST for methylcyclopropanes provide baselines. Iodine’s polarizability may also stabilize transition states in substitution reactions, as seen in brominated analogs .

What are the predominant fragmentation pathways observed in the electron ionization mass spectrometry (EI-MS) of 1,2-diiodo-1-methylcyclopropane, and how do they compare to dimethylcyclopropane derivatives?

Advanced Research Question

EI-MS of iodinated cyclopropanes typically exhibits C-I bond cleavage (m/z 127 for I⁺) and cyclopropane ring opening. Comparative studies with dimethylcyclopropane (e.g., [M]⁺ at m/z 70) show lower ionization energy (≈9.0–9.7 eV ) due to iodine’s electron-withdrawing effects. Fragmentation pathways may include:

- Loss of I· radicals : [M-I]⁺ peaks.

- Ring-opening rearrangements : Formation of allylic iodides or carbocations.

Advanced techniques like tandem MS/MS and collision-induced dissociation (CID) clarify fragmentation mechanisms .

How can computational models (e.g., OPLS-AA force fields) be adapted to accurately simulate the conformational dynamics of iodinated cyclopropane derivatives?

Advanced Research Question

The OPLS-AA force field requires parameter adjustments for C-I bonds and angle bending. Hybrid quantum mechanics/molecular mechanics (QM/MM) optimizations refine bonded terms (bond lengths, angles) and torsional potentials, as demonstrated for cyclopropane parameterization . Polarizable force fields improve accuracy for iodine’s charge distribution. Validation against experimental data (e.g., heat capacity curves or X-ray structures ) ensures reliability.

In studies reporting conflicting thermochemical data for cyclopropane derivatives (e.g., ionization energies), what experimental strategies can resolve these discrepancies?

Advanced Research Question

Conflicting ionization energies (e.g., 9.02 eV vs. 9.73 eV for dimethylcyclopropane ) arise from instrumental calibration or sample purity. Resolution strategies include:

- Internal calibration : Co-injecting standards with known ionization energies (e.g., toluene, IE = 8.82 eV).

- High-resolution mass spectrometry (HRMS) : Reduces ambiguity in peak assignment.

- Controlled ionization experiments : Adjusting electron energy (eV) to isolate stepwise fragmentation . Collaborative data-sharing platforms like NIST WebBook consolidate validated datasets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.